1-Isopropyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-Isopropyl-1H-pyrazol-4-amine hydrochloride is an organic compound with the molecular formula C6H12ClN3. It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is part of the pyrazole family, which is known for its versatile applications in various fields including medicinal chemistry and industrial processes .
Scientific Research Applications
1-Isopropyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
The synthesis of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride can be achieved through several methods:
Ball-Schiemann Reaction: This method involves the reaction of Ball-Schiemann with isopropylamine to form 4-amido-1-isopropyl-1H-pyrazole, which is then subjected to hydrogenation to remove the amido group, yielding the target compound.
Etherification Reaction: Another method involves the reaction of 4-keto-1-isopropyl-1H-pyrazole with an etherification reagent such as methyl bromide to produce 4-amino-1-isopropyl-1H-pyrazole.
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
4-Amino-1H-pyrazole: This compound has a similar structure but lacks the isopropyl group, which can affect its reactivity and applications.
1-Methyl-1H-pyrazol-4-amine:
3-Amino-5-hydroxy pyrazole: This compound has additional functional groups that can influence its reactivity and applications in different chemical and biological contexts.
Properties
IUPAC Name |
1-propan-2-ylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(2)9-4-6(7)3-8-9;/h3-5H,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZEIIBJIFRHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673822 |
Source
|
Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-23-5 |
Source
|
Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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